molecular formula C19H17N3O3S2 B14951024 N-Phenyl-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-Phenyl-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B14951024
M. Wt: 399.5 g/mol
InChI Key: ZNQWLLVVFFJFRR-XSFVSMFZSA-N
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Description

N-Phenyl-N-({N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a hydrazinecarbonyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N-({N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of thiophene-2-carbaldehyde with hydrazine to form the hydrazone intermediate.

    Coupling with Benzenesulfonyl Chloride: The hydrazone intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-({N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-Phenyl-N-({N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Phenyl-N-({N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-methylbenzamide: Similar in structure but lacks the thiophene and hydrazinecarbonyl groups.

    N-Phenylbenzenesulfonamide: Similar sulfonamide structure but lacks the hydrazinecarbonyl and thiophene groups.

    N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide: Contains a trichloromethylthio group instead of the hydrazinecarbonyl and thiophene groups.

Uniqueness

N-Phenyl-N-({N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to the presence of the thiophene ring and the hydrazinecarbonyl group, which confer distinct chemical properties and potential biological activities. These structural features differentiate it from other similar compounds and contribute to its specific applications in research and industry.

Properties

Molecular Formula

C19H17N3O3S2

Molecular Weight

399.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)anilino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H17N3O3S2/c23-19(21-20-14-17-10-7-13-26-17)15-22(16-8-3-1-4-9-16)27(24,25)18-11-5-2-6-12-18/h1-14H,15H2,(H,21,23)/b20-14+

InChI Key

ZNQWLLVVFFJFRR-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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